N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Description

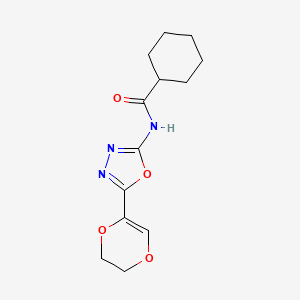

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (CAS: 851094-86-5) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a cyclohexanecarboxamide group. This structure combines aromatic and non-aromatic rings, conferring unique physicochemical properties.

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c17-11(9-4-2-1-3-5-9)14-13-16-15-12(20-13)10-8-18-6-7-19-10/h8-9H,1-7H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEZSDKBUFVXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330495 | |

| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851094-86-5 | |

| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the 1,4-Dioxin Ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the Rings: The dioxin and oxadiazole rings are then coupled using suitable linkers and catalysts.

Introduction of the Cyclohexanecarboxamide Moiety: This final step involves the amidation reaction between the oxadiazole derivative and cyclohexanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

Substitution: Both the dioxin and oxadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. The synthesis typically involves several key steps:

- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions using reagents like phosphorus oxychloride or thionyl chloride.

- Introduction of the 1,4-Dioxin Moiety : The dioxin ring can be synthesized from a diol and a dihalide under basic conditions.

- Coupling of the Two Moieties : The final step involves coupling the oxadiazole derivative with the dioxin compound through nucleophilic substitution reactions.

Anticancer Applications

Numerous studies have investigated the anticancer properties of compounds related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. For example:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways or inhibiting essential enzymes involved in cell proliferation. Research has shown that similar oxadiazole derivatives exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

- Case Studies : A study highlighted the efficacy of 1,3,4-oxadiazole derivatives in inducing cytotoxicity in glioblastoma cells. The compounds were screened for their ability to damage DNA and promote apoptosis through colony formation assays .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Mechanism : Its biological activity may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways within microorganisms.

- Research Findings : Similar compounds have demonstrated significant antibacterial and antifungal activity in vitro against various pathogens. For instance, derivatives have been tested against strains of E. coli and Staphylococcus aureus with promising results .

Mechanism of Action

The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound A : N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS: 851094-74-1)

- Structural Difference : Replaces the cyclohexanecarboxamide with an acetamide group.

- Impact :

- Molecular Weight : 211.17 g/mol (vs. 307.32 g/mol for the target compound), reducing steric bulk.

- Solubility : Higher aqueous solubility due to the smaller acetamide group compared to the hydrophobic cyclohexane ring .

- Synthetic Accessibility : Lower molecular complexity may simplify synthesis and purification steps .

Compound B : N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-iodobenzamide

- Structural Difference : Substitutes cyclohexanecarboxamide with a 2-iodobenzamide group.

- Biological Activity: Halogenated aromatic systems often enhance binding affinity in medicinal chemistry applications .

Comparative Physicochemical Properties

Notes:

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The cyclohexanecarboxamide group in the target compound may improve metabolic stability compared to Compound A’s acetamide, but in vivo studies are lacking .

- Synthetic Challenges : The iodine in Compound B complicates synthesis due to handling and purification requirements, whereas the target compound’s synthesis is less hazardous .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure comprising a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole ring and a 1,4-dioxin unit. The synthesis typically involves multiple steps:

- Formation of the 1,3,4-oxadiazole ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the 1,4-dioxin moiety : This is often synthesized via the reaction of diols with dihalides under basic conditions.

The overall synthesis strategy is critical for optimizing yield and purity for further biological testing.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it could interact with topoisomerases or kinases that are vital for cell proliferation and survival.

- Receptor Modulation : It may also act as a modulator for various receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and differentiation .

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research shows that these compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes in microbial metabolism.

Anticancer Activity

In cancer research contexts, this compound has shown promise as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting cell cycle progression. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 | 15 | Apoptosis via caspase activation |

| Study B | HeLa | 10 | Inhibition of topoisomerase II |

These findings highlight its potential as a lead compound for further drug development .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Case Study on Antitumor Effects : A study evaluated the efficacy of a derivative compound in a xenograft model. The results demonstrated significant tumor reduction compared to controls.

- In Vivo Studies : In animal models treated with the compound, researchers observed alterations in biomarker levels associated with inflammation and cancer progression.

These studies underscore the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions to construct the oxadiazole and dihydrodioxin moieties, followed by cyclohexanecarboxamide coupling. Key steps include cyclization of thiosemicarbazides for oxadiazole formation and palladium-catalyzed cross-coupling for dihydrodioxin integration .

- Optimization strategies:

- Temperature control : Higher yields are achieved at 80–100°C for cyclization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst screening : Pd(PPh₃)₄ enhances coupling efficiency in dihydrodioxin synthesis .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and cyclohexane carboxamide substitution .

- IR : Detects carbonyl stretching (1650–1750 cm⁻¹) and C-O-C vibrations (1200–1300 cm⁻¹) in the dihydrodioxin moiety .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound for biological assays?

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5) to resolve impurities; target purity ≥95% .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in biological activity data across studies?

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., HeLa, MCF-7) to minimize variability .

- Control for structural analogs : Compare activity with derivatives lacking the dihydrodioxin or oxadiazole groups to isolate pharmacophoric contributions .

- Assay replication : Perform triplicate experiments with blinded analysis to reduce bias .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR kinase. Prioritize binding poses with ΔG ≤ −8 kcal/mol .

- ADMET prediction : SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic stability .

- MD simulations : GROMACS or AMBER validate stability of ligand-target complexes over 100 ns trajectories .

Q. What strategies address low solubility in pharmacological studies?

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) or cyclodextrin inclusion complexes .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or cyclohexane moiety .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) for controlled release .

Q. How can structure-activity relationships (SAR) guide further optimization?

- Oxadiazole modifications : Replace the 5,6-dihydrodioxin group with bioisosteres (e.g., benzodioxole) to enhance metabolic stability .

- Cyclohexane substitution : Introduce polar groups (e.g., -OH, -NH₂) to improve water solubility without compromising binding .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.